Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(2,2-dimethylpropanoate)
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Overview
Description
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. This compound is known for its antiviral properties, particularly against HIV, and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) involves several steps. One common method starts with 5-methyluridine as the precursor. The process includes the formation of 2’,3’-unsaturated pyrimidine nucleosides via a novel β-elimination reaction
Industrial Production Methods
For large-scale production, the method involves using 5’-benzoyl-2’,α-halogen-3’α-alkanesulfonyl thymidine intermediates. This method is efficient and practical for deprotection, isolation, and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the nucleoside analog for further applications.
Reduction: Reduction reactions can be employed to alter the functional groups on the compound.
Substitution: Commonly used to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) has several scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against HIV.
Industry: Utilized in the production of antiviral drugs and other pharmaceuticals.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of viral reverse transcriptase. It competes with the natural substrate, thymidine-5’-triphosphate, and gets incorporated into the viral DNA, causing termination of the viral DNA chain . This mechanism is crucial for its antiviral activity against HIV.
Comparison with Similar Compounds
Similar Compounds
Thymidine: The naturally occurring nucleoside in DNA.
2’,3’-Didehydro-3’-deoxythymidine: A closely related compound with similar antiviral properties.
Stavudine: Another nucleoside analog used in antiviral therapy.
Uniqueness
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) is unique due to its specific structural modifications, which enhance its antiviral activity and stability. The addition of the 5’-(2,2-dimethylpropanoate) group provides distinct pharmacokinetic properties compared to other similar compounds .
Properties
CAS No. |
126209-27-6 |
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Molecular Formula |
C15H20N2O5 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H20N2O5/c1-9-7-17(14(20)16-12(9)18)11-6-5-10(22-11)8-21-13(19)15(2,3)4/h5-7,10-11H,8H2,1-4H3,(H,16,18,20)/t10-,11+/m0/s1 |
InChI Key |
OIXBHGSSSPUXAM-WDEREUQCSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COC(=O)C(C)(C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(=O)C(C)(C)C |
Origin of Product |
United States |
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